Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride
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Overview
Description
Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride is a chemical compound that belongs to the class of furan derivatives. It is characterized by the presence of an aminomethyl group attached to the furan ring, which is further esterified with a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Esterification: The carboxylic acid group on the furan ring is esterified using methanol and an acid catalyst to form the methyl ester.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce primary amines.
Scientific Research Applications
Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active molecules.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the furan ring provides a rigid scaffold that enhances binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride: Similar structure but with a saturated tetrahydrofuran ring.
5-(Aminomethyl)-2-furancarboxylic acid: Lacks the ester group, providing different reactivity and solubility properties.
Uniqueness
Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances solubility, making it more versatile for various applications.
Properties
IUPAC Name |
methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-3-6(4-9)12-7(5)8(10)11-2;/h3H,4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQYLTLNIDDIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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